4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzodiazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- can be achieved through various synthetic routes. One common method involves the thermal cyclization of 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepines . This one-pot synthetic approach is efficient and yields the desired compound in good quantities.
Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides . This catalyst-free and additive-free method is eco-friendly and results in high yields of the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted triazolobenzodiazepines with different functional groups.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition results in the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo(1,5-a)pyridines: These compounds also contain a triazole ring fused to a heterocyclic system and exhibit similar bioactive properties.
1,2,4-Triazolo(4,3-a)pyrazines: These compounds have a similar structure but differ in the heterocyclic ring system, leading to different biological activities.
1,2,4-Triazolo(1,5-a)pyrimidines: These compounds are known for their anticancer properties and are used in the development of new therapeutic agents.
The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- lies in its specific structure and the presence of the methylthio and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
137731-28-3 |
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Molecular Formula |
C17H14N4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-methylsulfanyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C17H14N4S/c1-22-16-11-15-19-20-17(12-7-3-2-4-8-12)21(15)14-10-6-5-9-13(14)18-16/h2-10H,11H2,1H3 |
InChI Key |
OOJFAKVWPFTWEW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1 |
Origin of Product |
United States |
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